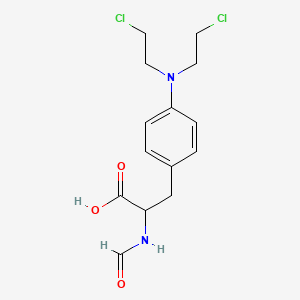![molecular formula C22H30N2O2S B11930310 (9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine CAS No. 2101782-56-1](/img/structure/B11930310.png)
(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oliceridine hydrochloride, marketed under the brand name Olinvyk, is a novel opioid medication developed by Trevena Inc. It is used for the treatment of moderate to severe acute pain in adults. Unlike traditional opioids, oliceridine hydrochloride is a biased agonist at the μ-opioid receptor, which means it preferentially activates the G-protein signaling pathway while minimizing β-arrestin recruitment. This selective activation is believed to result in fewer opioid-related adverse effects such as respiratory depression and constipation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oliceridine hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the attachment of the pyridine and thiophene moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of oliceridine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oliceridine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Oliceridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study biased agonism and receptor signaling pathways.
Biology: Investigated for its effects on cellular signaling and receptor interactions.
Medicine: Explored for its potential to provide effective pain relief with fewer side effects compared to traditional opioids.
Industry: Utilized in the development of new analgesic drugs and formulations .
Mécanisme D'action
Oliceridine hydrochloride exerts its effects by selectively activating the μ-opioid receptor, a G-protein-coupled receptor involved in pain modulation. By preferentially activating the G-protein pathway, oliceridine hydrochloride provides analgesic effects while minimizing the recruitment of β-arrestin, which is associated with many adverse effects of traditional opioids. This selective activation results in effective pain relief with a potentially improved safety profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A traditional opioid agonist that activates both G-protein and β-arrestin pathways.
Fentanyl: A potent opioid agonist with similar activation of both pathways.
Tegileridine: Another biased agonist that preferentially activates the G-protein pathway
Uniqueness of Oliceridine Hydrochloride
Oliceridine hydrochloride stands out due to its biased agonism, which allows it to provide effective pain relief with potentially fewer side effects. This makes it a promising alternative to traditional opioids, especially in clinical settings where minimizing adverse effects is crucial .
Propriétés
Numéro CAS |
2101782-56-1 |
|---|---|
Formule moléculaire |
C22H30N2O2S |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
N-[(3-methoxythiophen-2-yl)methyl]-2-[(9S)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine |
InChI |
InChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3/t21-/m0/s1 |
Clé InChI |
DMNOVGJWPASQDL-NRFANRHFSA-N |
SMILES isomérique |
COC1=C(SC=C1)CNCC[C@@]2(CCOC3(C2)CCCC3)C4=CC=CC=N4 |
SMILES canonique |
COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
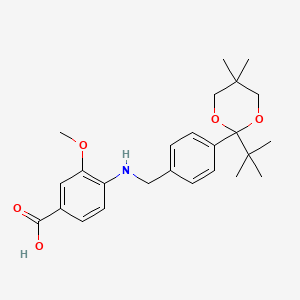
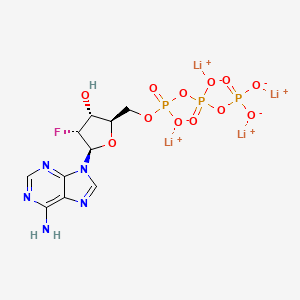

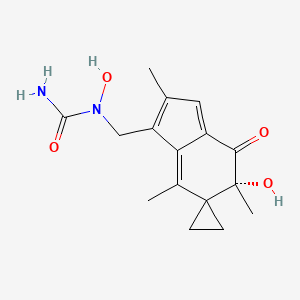
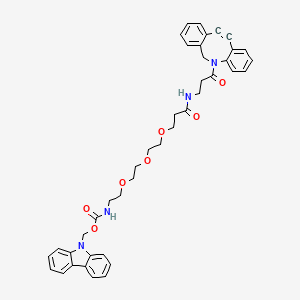
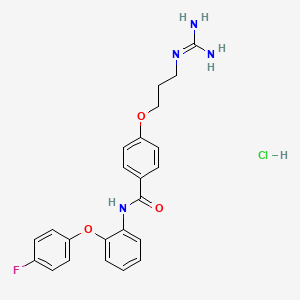

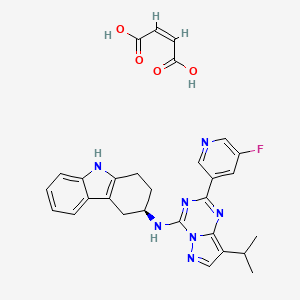
![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
